(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, commonly known as MZ1, is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC) []. This designation signifies its role in selectively inducing the degradation of target proteins within cells [].
MZ 1 is sourced from various chemical suppliers, including BPS Bioscience and Tocris Bioscience, which provide detailed product information and specifications. The compound's IUPAC name is complex due to its intricate structure, which includes multiple functional groups and stereocenters. Its molecular formula is , with a molecular weight of approximately 1002.7 Da. The compound has been cataloged under several identifiers, including CAS Registry Number 1797406-69-9 and PubChem CID 122201421 .
The synthesis of MZ 1 involves multiple steps that integrate the pharmacophore derived from (+)-JQ1 with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route typically includes:
The synthesis requires careful control of reaction conditions to ensure proper folding and function of the PROTAC molecule .
MZ 1 exhibits a complex molecular structure characterized by its bivalent nature, allowing it to bind simultaneously to BRD4 and the VHL ligase. The detailed structure can be represented as follows:
The crystal structure of MZ 1 in complex with BRD4 has been elucidated using X-ray diffraction techniques, revealing insights into its binding interactions and conformational dynamics within the ternary complex formed with VHL .
MZ 1 primarily undergoes reactions that facilitate the targeted degradation of BRD4 via the ubiquitin-proteasome pathway. Upon administration:
This mechanism not only reduces BRD4 levels but also impacts downstream signaling pathways involved in cell proliferation and survival .
The mechanism of action of MZ 1 involves several key steps:
Research indicates that MZ 1 preferentially degrades BRD4 over other bromodomain proteins (BRD2 and BRD3), showcasing its selectivity in cellular contexts such as HeLa cells .
MZ 1 possesses distinct physical properties:
Chemical properties include:
The compound's purity is confirmed through HPLC analysis, ensuring reliability for research applications .
MZ 1 has significant applications in cancer research due to its ability to selectively degrade oncogenic proteins like BRD4. Its potential uses include:
Studies have demonstrated that MZ 1 exhibits potent antiproliferative effects in acute myeloid leukemia cell lines, highlighting its therapeutic potential .
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike traditional small-molecule inhibitors that temporarily block protein function, PROTACs catalytically induce the complete destruction of target proteins. Structurally, a PROTAC consists of three elements:
Upon simultaneous binding of the POI and E3 ligase, the PROTAC facilitates the formation of a ternary complex, enabling ubiquitin transfer to the POI. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome. This event-driven mechanism allows PROTACs to operate substoichiometrically, offering advantages over occupancy-driven inhibitors, including:
The first PROTAC, reported in 2001, utilized a peptide-based E3 ligase recruiter. Advancements accelerated with the discovery of small-molecule E3 ligands (e.g., VHL, CRBN), enabling cell-permeable degraders with enhanced potency [5] [10].
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic readers that bind acetylated histones and recruit transcriptional machinery to drive oncogene expression (e.g., MYC, BCL2). The development of BET degraders evolved through key stages:
Table 1: Evolution of Key BET Degraders
Compound | E3 Ligase | Key Features | Limitations |
---|---|---|---|
JQ1 | N/A | First potent BET inhibitor; IC₅₀ = 50–100 nM | Transient suppression; BRD4 accumulation |
dBET1 | CRBN | Degrades all BET proteins; DC₅₀ = 100–200 nM | Pan-BET degradation; on-target toxicity |
MZ 1 | VHL | Preferential BRD4 degradation; DC₅₀ = 8–23 nM | Moderate BRD2/3 activity at high doses |
MZ 1 is synthesized by conjugating:
Its chemical structure is defined as (2S,4R)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (C₄₉H₆₀ClN₉O₈S₂; MW = 1002.64 g/mol) [1] [6]. MZ 1 exhibits solubility in DMSO and ethanol (100 mg/mL) and is stored at –20°C for stability [9].
MZ 1 achieves BRD4 selectivity through differential ternary complex kinetics. Structural analyses reveal that MZ 1 forms more stable complexes with BRD4-VHL than with BRD2/3-VHL due to favorable interfacial interactions. Key parameters include:
This selectivity is critical as BRD4 drives oncogenesis in AML and solid tumors, while BRD2/3 maintain essential transcriptional functions [3] [10].
Table 2: Degradation Efficiency of MZ 1 Against BET Proteins
Target | DC₅₀ (nM) | Complete Degradation Concentration | Kd (nM) |
---|---|---|---|
BRD4 | 8–23 | 100 nM | 13–60 |
BRD3 | >500 | 2 µM | 119–115 |
BRD2 | >500 | 2 µM | 307–228 |
MZ 1 demonstrates broad efficacy in hematological malignancies, particularly acute myeloid leukemia (AML):
Mechanistically, RNA sequencing identified c-Myc downregulation and ANP32B suppression as key drivers of MZ 1’s effects. ANP32B knockdown phenocopied MZ 1, inducing apoptosis and growth inhibition [3].
Table 3: Antiproliferative Effects of MZ 1 in AML Subtypes
Cell Line | Molecular Subtype | IC₅₀ (nM) | Key Biomarker Changes |
---|---|---|---|
MV4-11 | MLL-AF4 | 28 | ↓BRD4, ↓c-Myc (98%), ↓ANP32B (85%) |
NB4 | PML-RARα | 40 | PARP cleavage (85%), G1 arrest (70%) |
Kasumi-1 | AML1-ETO | 110 | ↓BRD4 (92%), caspase-3 activation |
Beyond its therapeutic potential, MZ 1 serves as a mechanistic probe and template for PROTAC engineering:
MZ 1 exemplifies key PROTAC advantages but faces optimization challenges:
Ongoing efforts focus on linker optimization and tumor-targeted delivery (e.g., antibody-PROTAC conjugates) to enhance therapeutic utility [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7